Pyrazine-2,3-dicarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazine-2,3-dicarbohydrazide is a nitrogen-containing heterocyclic compound derived from pyrazine. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, featuring two hydrazide groups attached to the pyrazine ring, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazine-2,3-dicarbohydrazide typically begins with pyrazine-2,3-dicarboxylic acid. The acid is first converted to its corresponding diester using absolute ethanol and glacial acetic acid as a catalyst. The resulting diester undergoes hydrazinolysis with hydrazine hydrate to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.
Chemical Reactions Analysis
Types of Reactions: Pyrazine-2,3-dicarbohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the hydrazide groups.
Substitution: Substitution reactions often involve replacing one or more hydrogen atoms with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
Pyrazine-2,3-dicarbohydrazide has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: this compound derivatives have shown potential as antimicrobial, antifungal, and anticancer agents.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of pyrazine-2,3-dicarbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound can inhibit the growth of bacteria by interfering with their metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Pyrazinamide: An antituberculosis agent with a similar pyrazine core structure.
Pyrazine-2,3-dicarboxylic acid: The precursor for pyrazine-2,3-dicarbohydrazide synthesis.
2-Azetidinone derivatives: Compounds derived from pyrazine-2,3-dicarboxylic acid with notable antimicrobial properties.
Uniqueness: this compound stands out due to its dual hydrazide groups, which provide unique reactivity and versatility in forming various derivatives. This makes it a valuable compound for developing new materials and drugs with specific properties.
Properties
Molecular Formula |
C6H8N6O2 |
---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
pyrazine-2,3-dicarbohydrazide |
InChI |
InChI=1S/C6H8N6O2/c7-11-5(13)3-4(6(14)12-8)10-2-1-9-3/h1-2H,7-8H2,(H,11,13)(H,12,14) |
InChI Key |
RFVTXCAFJYZICS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)NN)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.